4',5,7-Trihydroxy-3,6-dimethoxyflavone, also known as isovitexin, is a naturally occurring flavonoid found in various plants, including Artemisia species, Hypericum perforatum (St. John's wort), and Passiflora incarnate (passionflower) [, ]. These plants have been used in traditional medicine for centuries, and research is ongoing to understand the potential contributions of isovitexin to their therapeutic effects.
Isovitexin has been shown to possess various biological activities in vitro and in vivo models, including:
3,6-Dimethoxyapigenin is a flavonoid compound belonging to the flavone subclass, characterized by the presence of two methoxy groups at the 3 and 6 positions of its chromenone structure. Its molecular formula is C₁₇H₁₄O₇, and it has a molecular weight of approximately 330.29 g/mol. This compound can be isolated from various plant species, notably from Centaurea nervosa and Dodonaea viscosa, highlighting its occurrence in nature and potential ecological significance .
The mechanism of action for the various biological activities of 4',5,7-Trihydroxy-3,6-dimethoxyflavone is still under investigation. However, some studies suggest mechanisms related to its free radical scavenging properties (antioxidant activity) and its interaction with enzymes like cholinesterases, which play a role in nerve impulse transmission [].
There is currently limited information on the safety profile of 4',5,7-Trihydroxy-3,6-dimethoxyflavone. More research is needed to determine its potential toxicity, flammability, and reactivity.
Research indicates that 3,6-Dimethoxyapigenin exhibits various biological activities:
Synthesis of 3,6-Dimethoxyapigenin can be achieved through several methods:
The applications of 3,6-Dimethoxyapigenin span various fields:
Several compounds share structural similarities with 3,6-Dimethoxyapigenin. Here are some notable examples:
Compound Name | Structure Characteristics | Unique Features |
---|---|---|
Apigenin | Hydroxyflavone without methoxy groups | Known for its broad range of biological activities. |
Luteolin | Contains hydroxyl groups at different positions | Exhibits strong antioxidant properties. |
Chrysin | Flavone with a similar backbone | Noted for its anti-anxiety effects. |
7-Methoxyflavone | Methoxy group at position 7 | Less studied than 3,6-dimethoxyapigenin but shares some properties. |
3,6-Dimethoxyapigenin is unique due to its specific methoxy substitutions that influence its solubility and biological activity compared to these similar compounds .
Acute Toxic;Environmental Hazard